molecular formula C10H17N5O3S B2635979 ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate CAS No. 866010-96-0

ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate

Cat. No.: B2635979
CAS No.: 866010-96-0
M. Wt: 287.34
InChI Key: AZHYVTGHLXHBLX-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is a complex organic compound that features a triazole ring, a sulfanyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate typically involves multiple steps One common approach starts with the preparation of the 1,2,4-triazole core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with alkylating agents

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the isopropylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-{[(methylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
  • Ethyl 2-[(3-{[(ethylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
  • Ethyl 2-[(3-{[(propylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate

Uniqueness

Ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is unique due to the presence of the isopropylamino group, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for the development of selective inhibitors or modulators in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[[5-(propan-2-ylcarbamoylamino)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3S/c1-4-18-7(16)5-19-10-13-8(14-15-10)12-9(17)11-6(2)3/h6H,4-5H2,1-3H3,(H3,11,12,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHYVTGHLXHBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)NC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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